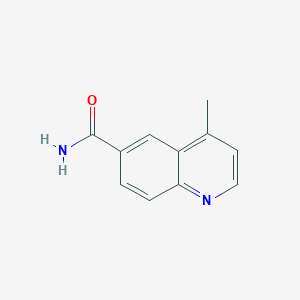

4-Methylquinoline-6-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylquinoline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-7-4-5-13-10-3-2-8(11(12)14)6-9(7)10/h2-6H,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIINEBZMPQAOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Reactivity Profiles

Reactivity of the Carboxamide Group

The carboxamide group at the 6-position of the 4-methylquinoline (B147181) scaffold is a key functional moiety that dictates a range of potential chemical transformations. Its reactivity is influenced by the electronic properties of the quinoline (B57606) ring system and the nature of the reagents employed. The primary reactions of the carboxamide group include hydrolysis, reduction, and rearrangement, each proceeding through distinct mechanistic pathways to yield different classes of compounds.

Hydrolysis:

The hydrolysis of the carboxamide group in 4-methylquinoline-6-carboxamide to the corresponding carboxylic acid, 4-methylquinoline-6-carboxylic acid, can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and heat, the carbonyl oxygen of the carboxamide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The elimination of ammonia (B1221849), which is protonated to the ammonium (B1175870) ion under the acidic conditions, drives the reaction toward the formation of the carboxylic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, typically involving reflux with an aqueous solution of a strong base like sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate from which the amide ion (a poor leaving group) is ejected. A proton transfer from the initially formed carboxylic acid to the amide ion generates a carboxylate salt and ammonia. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the carboxylic acid. While specific yield data for this compound is not readily available in the literature, harsh conditions, such as elevated temperatures with strong bases, are often required for the hydrolysis of related quinoline esters, suggesting that the hydrolysis of the carboxamide would also necessitate forcing conditions. nih.gov

Reduction:

The carboxamide group can be reduced to an amine, specifically (4-methylquinolin-6-yl)methanamine, using powerful reducing agents.

Reduction with Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a potent reducing agent capable of converting amides to amines. numberanalytics.comrsc.orgmasterorganicchemistry.comnumberanalytics.comorganic-chemistry.org The reaction is typically carried out in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. numberanalytics.com The mechanism involves the initial deprotonation of the amide N-H by the hydride, followed by the coordination of the aluminum to the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by a hydride ion from another LiAlH₄ molecule to form a tetrahedral intermediate. Subsequent collapse of this intermediate and further reduction steps lead to the formation of the amine. A final aqueous workup is required to quench the reaction and protonate the resulting amine. While this is a general and effective method for amide reduction, specific yields for this compound are not documented in publicly accessible literature. numberanalytics.commasterorganicchemistry.com

Table 3.2.3.1: General Conditions for Carboxamide Reduction

| Reagent | Solvent | Typical Temperature | Product |

| Lithium Aluminum Hydride (LiAlH₄) | THF or Et₂O | 0 °C to reflux | (4-Methylquinolin-6-yl)methanamine |

Rearrangement Reactions:

Hofmann Rearrangement: The Hofmann rearrangement offers a pathway to convert a primary amide, such as this compound, into a primary amine with one fewer carbon atom, in this case, 6-amino-4-methylquinoline. masterorganicchemistry.comyoutube.com This reaction is typically carried out by treating the amide with bromine in an aqueous solution of a strong base like sodium hydroxide. masterorganicchemistry.com The mechanism proceeds through the formation of an N-bromoamide intermediate, which is then deprotonated by the base to form an anion. This anion undergoes a rearrangement where the quinolyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate intermediate. Subsequent hydrolysis of the isocyanate in the aqueous basic medium leads to the formation of a carbamic acid, which is unstable and readily decarboxylates to yield the primary amine and carbon dioxide. masterorganicchemistry.comyoutube.com

Table 3.2.3.2: General Conditions for Hofmann Rearrangement

| Reagents | Solvent | Product |

| Bromine (Br₂), Sodium Hydroxide (NaOH) | Water (H₂O) | 6-Amino-4-methylquinoline |

It is important to note that while these reactions are characteristic of primary carboxamides, the specific conditions and yields for this compound would require empirical determination. The electronic nature of the 4-methylquinoline ring system can influence the reactivity of the carboxamide group compared to simpler aromatic amides.

Advanced Computational Analysis of this compound Reveals Limited Publicly Available Research

A comprehensive review of publicly accessible scientific literature reveals a notable absence of specific computational chemistry and molecular modeling studies focused exclusively on the compound this compound. While extensive research employing advanced computational methods exists for the broader class of quinoline derivatives, detailed theoretical characterization for this specific molecule, as per the requested outline, is not available in the reviewed sources.

Computational chemistry is a critical branch of modern chemical research that utilizes computer simulations to predict and analyze the behavior of molecules. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO-LUMO) analysis, and Molecular Electrostatic Potential (MEP) mapping are standard tools for investigating the electronic structure and reactivity of chemical compounds. These techniques provide deep insights into molecular geometry, stability, and potential interaction sites.

For many quinoline-based compounds, these computational approaches have been successfully applied. For instance, studies on related molecules like 6-chloroquinoline (B1265530) and various 2-, 4-, and 6-methylquinoline (B44275) isomers have utilized DFT to determine their ground state geometries and predict vibrational frequencies. bldpharm.comnih.gov Similarly, Natural Bond Orbital (NBO) analysis has been employed for other quinoline derivatives to understand intramolecular and intermolecular interactions, which are crucial for predicting material properties and biological activity. nih.gov The influence of solvents on the electronic properties and stability of related compounds has also been investigated using models like the Polarizable Continuum Model (PCM) and its conductor-like variant (CPCM). bldpharm.comnih.gov

However, the application of these specific advanced computational and molecular modeling techniques to this compound has not been documented in the available literature. Consequently, the generation of detailed, scientifically accurate data tables and specific research findings for the following areas is not possible at this time:

Advanced Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Characterization of Electronic Structure and Reactivity

Solvent Effects on Electronic Properties and Stability via PCM/CPCM Models

While the methodologies are well-established, their application requires dedicated research on the target molecule. Without such studies, any presentation of data would be speculative and not adhere to the standards of scientific accuracy. Further research is required to be undertaken on 4-Methylquinoline-6-carboxamide to populate these specific areas of computational analysis.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a small molecule, or ligand, might bind to a protein receptor and how the resulting complex behaves over time. These methods have been applied to this compound to explore its potential as a therapeutic agent.

Molecular docking studies have been employed to predict the binding orientation of this compound within the active sites of various protein targets. These studies are crucial for understanding the initial protein-ligand recognition process. For instance, in the context of its potential as a PARP1 inhibitor, docking studies have shown that the carboxamide group of the quinoline (B57606) scaffold can form key interactions with the target protein.

The binding affinity, often expressed as a docking score or estimated free energy of binding, provides a quantitative measure of the strength of the ligand-protein interaction. While specific docking scores for this compound are found in detailed research publications, the general consensus from computational studies is that it exhibits favorable binding energies with its putative targets, suggesting it can form stable complexes.

The stability of the ligand-protein complex is determined by a network of intermolecular interactions. For this compound, computational analyses have highlighted the importance of several types of interactions:

Hydrogen Bonding: The carboxamide group is a key hydrogen bond donor and acceptor, frequently forming hydrogen bonds with amino acid residues in the active site of target proteins. The nitrogen atom of the quinoline ring can also act as a hydrogen bond acceptor.

Pi-Pi Stacking: The aromatic quinoline ring system is capable of engaging in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These interactions are significant in stabilizing the orientation of the molecule within the binding pocket.

Following molecular docking, molecular dynamics simulations are often performed to assess the dynamic stability of the predicted ligand-receptor complex. These simulations provide a more realistic picture of the binding event by considering the flexibility of both the ligand and the protein in a simulated physiological environment.

MD simulations of this compound complexed with its target proteins have been used to monitor the stability of the binding pose over time. Key metrics analyzed during these simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein upon ligand binding. These studies help to confirm that the interactions predicted by docking are maintained throughout the simulation, lending confidence to the proposed binding mode.

Structure-Activity Relationship (SAR) through Computational Approaches

Computational methods are also pivotal in understanding the structure-activity relationship (SAR), which links the chemical structure of a molecule to its biological activity.

The identification of a pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity, is a key aspect of SAR analysis. For this compound, computational studies have helped to define its pharmacophoric features. These typically include a hydrogen bond donor (from the amide), a hydrogen bond acceptor (the amide carbonyl and quinoline nitrogen), and an aromatic ring capable of pi-pi stacking.

Pharmacophore Features of this compound

Hydrogen Bond Donor

Hydrogen Bond Acceptor

Aromatic Ring

Understanding these features is crucial for designing new derivatives with potentially improved activity. In silico predictions can also identify potential sites of metabolism or reactivity on the molecule, guiding medicinal chemists in modifying the structure to enhance its drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is typically achieved by calculating a set of molecular descriptors (e.g., physicochemical, electronic, and topological properties) and using statistical methods to correlate them with the observed activity.

While specific QSAR models exclusively developed for this compound are not prominently reported in general literature, this compound and its analogs are often included in larger datasets used to build QSAR models for specific biological targets. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. The development of a robust QSAR model requires a dataset of structurally related compounds with a range of biological activities, which may not always be publicly available for a specific compound like this compound.

Machine Learning and Artificial Intelligence in Quinoline Chemistry Research

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of quinoline chemistry. nih.gov These computational tools offer powerful algorithms to analyze complex, high-dimensional data, thereby accelerating the discovery and development of novel quinoline-based compounds. nih.gov Quinoline, a heterocyclic aromatic compound, and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. doaj.orgresearchgate.net The synthetic versatility of the quinoline ring system allows for the creation of large, diverse libraries of derivatives. researchgate.net Machine learning models are increasingly being employed to navigate this vast chemical space, offering predictive power in various stages of drug discovery and chemical synthesis. nih.gov These applications range from predicting the outcomes of chemical reactions to identifying promising new drug candidates from virtual libraries. azoai.combeilstein-journals.org

Machine learning models have emerged as a robust solution for rapidly and accurately predicting site selectivity in the C-H functionalization of quinoline derivatives. doaj.org These models are trained on large datasets of known reactions, learning the subtle electronic and steric factors that govern which C-H bond is most likely to react. researchgate.net For instance, researchers have developed artificial neural networks (ANN) and graph-convolutional neural networks (GCNN) to predict regioselectivity in electrophilic aromatic substitutions and radical functionalizations. doaj.orgresearchgate.netnih.gov

Table 1: Performance of Machine Learning Models in Predicting C-H Functionalization Site Selectivity in Heterocycles

| Model Type | Reaction Type | Dataset Size | Key Feature | Reported Accuracy | Source |

|---|---|---|---|---|---|

| Artificial Neural Network (ANN) | Electrophilic Aromatic Substitution on Quinolines | 2,467 compounds | Uses SMILES strings and quantum chemical descriptors. | 86.5% correct prediction on external validation set. | doaj.org |

| Graph-Convolutional Neural Network (GCNN) | Aromatic C-H Functionalization | ~58,000 reactions | Multitask prediction across 123 C-H functionalization tasks. | 92% mean reciprocal rank. | researchgate.net |

| Random Forest | Radical C-H Functionalization of Heterocycles | Not specified | Uses physical organic features to predict transition state barriers. | 94.2% site accuracy and 89.9% selectivity accuracy in out-of-sample test set. | nih.govresearchgate.net |

| Various ML Architectures | Aromatic Halogenation | 17,815 reactions | Uses Morgan fingerprints to predict the product. | 79.7% accuracy on 10-fold cross-validation. | digitellinc.com |

Beyond predicting selectivity, AI is instrumental in optimizing reaction conditions and predicting entire synthetic pathways. beilstein-journals.org The efficiency of a chemical reaction is often dependent on a multitude of parameters, including temperature, solvent, catalyst, and reagents. bohrium.com Manually optimizing these variables is a labor-intensive process. bohrium.com Machine learning, particularly Bayesian optimization, can efficiently explore this multidimensional parameter space to identify the optimal conditions for achieving high yields. bohrium.com These algorithms create a predictive model from an initial set of experiments and then suggest new experimental conditions that are most likely to improve the outcome, significantly accelerating the optimization process. bohrium.com

Table 2: Application of AI in Synthetic Chemistry

| AI Application Area | Technique/Model | Function | Impact | Source |

|---|---|---|---|---|

| Reaction Optimization | Bayesian Optimization | Efficiently finds optimal reaction conditions (temperature, solvent, etc.) from sparse data. | Accelerates research, increases the range of tested variables, and can outperform human experts. | bohrium.com |

| Retrosynthesis Planning | Deep Learning (e.g., GCN), Monte Carlo Tree Search | Predicts precursors for a target molecule to design a synthetic route. | Generates diverse and novel synthetic pathways, improving efficiency. | acs.org |

| Forward Reaction Prediction | Neural Machine Translation Models | Predicts the product(s) given reactants and reagents. | Validates the feasibility of predicted synthetic steps. | researchgate.net |

| Synthesis Pathway Optimization | Reinforcement Learning, Generative Models | Evaluates and refines entire synthesis pathways based on yield, cost, and sustainability. | Leads to more cost-effective and environmentally friendly drug production. | preprints.org |

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govmdpi.com When augmented with machine learning, virtual screening becomes a highly powerful and efficient tool for discovering novel bioactive quinoline derivatives. mdpi.comnih.gov

The process often begins with a known set of active and inactive compounds for a particular biological target. nih.gov A machine learning model is trained on this data to learn the structural features—or pharmacophores—that are essential for bioactivity. mdpi.com This trained model can then be used to screen vast virtual libraries containing millions or even billions of compounds, far more than could ever be tested in a lab, to predict their activity. mdpi.comnih.gov This significantly narrows down the number of candidates for experimental validation. nih.gov

Generative AI models, such as Generative Adversarial Networks (GANs), are taking this a step further. azoai.com Instead of just screening existing molecules, these models can generate entirely new molecular structures that are optimized for desired properties. azoai.com For example, a Medical Generative Adversarial Network (MedGAN) has been specifically fine-tuned to generate novel molecules based on the quinoline scaffold, successfully producing thousands of new, valid, and drug-like compounds. azoai.com This demonstrates the potential of AI to not only find new drugs but to design them from the ground up, tailored for specific therapeutic purposes. azoai.com

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and understanding the molecular structure of 4-Methylquinoline-6-carboxamide. The vibrational modes are assigned based on their characteristic frequencies, intensities, and the changes observed between the two types of spectroscopy.

Detailed Vibrational Assignments and Conformational Analysis

The interpretation of the vibrational spectra of this compound relies on the comparison with the spectra of related quinoline (B57606) and carboxamide compounds. The vibrational modes can be categorized into several regions corresponding to specific functional groups and skeletal vibrations.

The high-frequency region of the FT-IR spectrum is typically dominated by the stretching vibrations of C-H and N-H bonds. The aromatic C-H stretching vibrations of the quinoline ring are expected to appear in the 3100-3000 cm⁻¹ range. nih.gov The N-H stretching vibrations of the primary amide group are anticipated to present as two distinct bands, corresponding to the asymmetric and symmetric stretching modes, typically found in the 3400-3200 cm⁻¹ region.

The carbonyl (C=O) stretching vibration of the carboxamide group is one of the most characteristic and intense bands in the IR spectrum, generally appearing in the range of 1710–1678 cm⁻¹. nih.gov The C=C and C=N stretching vibrations of the quinoline ring system are expected to be observed in the 1625-1430 cm⁻¹ region. nih.gov

In-plane and out-of-plane bending vibrations of C-H and N-H bonds, as well as various skeletal vibrations of the quinoline ring, populate the fingerprint region of the spectrum (below 1500 cm⁻¹). Conformational analysis can be performed by studying the changes in the vibrational spectra under different conditions or by comparing experimental spectra with theoretical calculations for different possible conformers. For similar molecules, such as quinoline-4-carbaldehyde, different conformers have been identified based on the orientation of the substituent group. nih.gov

Table 1: Predicted FT-IR and FT-Raman Vibrational Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Asymmetric Stretch | ~3400 | Medium | Weak |

| N-H Symmetric Stretch | ~3250 | Medium | Weak |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Strong |

| Methyl C-H Stretch | 2980-2920 | Medium | Medium |

| C=O Stretch (Amide I) | 1710-1678 | Strong | Medium |

| N-H Bend (Amide II) | 1650-1600 | Medium | Weak |

| C=C/C=N Ring Stretch | 1625-1430 | Medium-Strong | Medium-Strong |

| CH₃ Bend | 1460-1440 | Medium | Medium |

| In-plane C-H Bend | 1300-1000 | Medium | Medium |

| Out-of-plane C-H Bend | 900-675 | Strong | Weak |

Correlation of Experimental Spectra with Theoretical DFT Predictions

To achieve a more precise and reliable assignment of the vibrational modes, experimental FT-IR and FT-Raman spectra are often correlated with theoretical calculations based on Density Functional Theory (DFT). nih.govresearchgate.net DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), are used to calculate the optimized molecular geometry and the harmonic vibrational frequencies. nih.gov

The calculated frequencies are typically scaled by a factor to correct for anharmonicity and the approximations inherent in the theoretical model, allowing for a better match with the experimental wavenumbers. nih.gov The potential energy distribution (PED) analysis, derived from the DFT calculations, provides a quantitative description of the contribution of each internal coordinate to a particular normal mode, which is crucial for an unambiguous vibrational assignment. nih.gov For many quinoline derivatives, a good agreement between the scaled theoretical and experimental vibrational frequencies has been reported, validating the accuracy of the computational approach. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical analytical technique for determining the precise elemental composition of a molecule by providing its exact mass with high accuracy. For this compound, with a molecular formula of C₁₁H₁₀N₂O, the theoretical exact mass can be calculated. The monoisotopic mass of the closely related compound, 4-chloro-7-methoxyquinoline-6-carboxamide (B1359183) (C₁₁H₉ClN₂O₂), has been reported as 236.0352552 Da. nih.gov Based on its molecular formula, the calculated exact mass of this compound is approximately 186.0793 Da. Experimental HRMS data would be expected to confirm this value with a high degree of precision, typically within a few parts per million (ppm).

Table 2: Calculated Exact Mass for this compound

| Compound | Molecular Formula | Calculated Exact Mass (Da) |

| This compound | C₁₁H₁₀N₂O | 186.0793 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions occurring within a molecule upon absorption of UV or visible light. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* and n→π* electronic transitions.

The π→π* transitions, which are generally more intense, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated quinoline ring system. The n→π* transitions are typically of lower intensity and result from the promotion of a non-bonding electron (from the nitrogen atom of the quinoline ring or the oxygen and nitrogen atoms of the carboxamide group) to an antibonding π* orbital.

For quinoline derivatives, absorption bands are typically observed in the range of 280 to 510 nm. mdpi.com The electronic absorption spectra of similar amide-ligated complexes show multiple bands in the visible region. mdpi.com The specific wavelengths of maximum absorption (λmax) for this compound would be influenced by the substitution pattern on the quinoline ring and the nature of the solvent. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectra and aid in the assignment of the observed transitions.

Mechanistic Investigations of Biological Activity in Vitro and in Silico

Enzyme Inhibition Studies at the Molecular Level

No specific data was found regarding the enzymatic inhibition by 4-Methylquinoline-6-carboxamide for the targets listed below.

Inhibition of Dihydroorotate Dehydrogenase (DHODH) Pathways

There is no available information in the search results detailing the inhibition of Dihydroorotate Dehydrogenase (DHODH) pathways by this compound. While studies on other quinoline (B57606) derivatives, such as quinoline-4-carboxylic acids, have shown them to be potent DHODH inhibitors, these findings cannot be directly attributed to this compound due to structural differences. nih.govnih.gov

Mechanism of Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

No studies were identified that specifically investigate the mechanism of inhibition of bacterial DNA gyrase or topoisomerase IV by this compound. The broader class of quinolones are well-known inhibitors of these enzymes, typically acting by stabilizing the enzyme-DNA cleavage complex, which leads to double-strand DNA breaks and bacterial cell death. researchgate.netresearchgate.net However, research on specific quinoline derivatives has shown that this activity is not universal across the entire class, and no data was found for this compound itself. biointerfaceresearch.comnih.gov

Modulation of Protein Kinase Activity

Information regarding the modulation of protein kinase activity specifically by this compound is not available in the provided search results.

Classification of Enzyme Inhibition Kinetics (Competitive, Non-Competitive, Uncompetitive)

No studies were found that classify the enzyme inhibition kinetics of this compound. Kinetic studies have been performed on other quinoline-based compounds, revealing mechanisms such as non-competitive inhibition for different enzymatic targets, but this information is not specific to this compound.

Receptor Binding and Allosteric Modulation Studies

Investigation of Positive Allosteric Modulator (PAM) Activity (e.g., Muscarinic Receptors)

There is no direct research available on the positive allosteric modulator (PAM) activity of this compound. However, a study on a closely related compound, 2,4-dimethylquinoline-6-carboxamide , identified this scaffold as a novel chemotype for M4 muscarinic acetylcholine (B1216132) receptor PAMs. This discovery was the result of a scaffold hopping exercise from known M4 PAMs. The research highlighted that a quinoline core could serve as a replacement for other chemical moieties and noted the specific importance of the carboxamide group being at the 6-position for this activity. Despite the structural similarity, these findings pertain to the dimethylated analog and cannot be directly extrapolated to this compound without specific experimental validation.

Ligand-Receptor Interaction Profiling

The interaction of quinoline-based compounds with their biological targets is often characterized by a combination of hydrogen bonding, hydrophobic interactions, and, in some cases, ionic interactions. For instance, in the context of MCHR1 antagonists, the quinoline nitrogen can form a crucial salt bridge with specific aspartate residues within the receptor's transmembrane helices. nih.gov This ionic interaction is a key anchor for the ligand, while other parts of the molecule engage in additional hydrogen bonds and van der Waals forces with surrounding amino acid residues. nih.gov

Molecular docking studies of various quinoline-carboxamide derivatives have revealed their potential to bind to the active sites of different enzymes and receptors. These studies predict the formation of hydrogen bonds between the carboxamide group and key residues in the target protein. For example, in the case of 2-phenyl quinoline-4-carboxamide derivatives, docking studies showed good binding affinity with target proteins through hydrogen bond interactions within their active sites. researchgate.net Similarly, for quinoline-4-carboxamides designed as antimalarials, the carboxamide moiety is crucial for establishing interactions that contribute to their potent activity. nih.gov

Molecular Target Identification and Mechanism of Action Elucidation

The identification of specific molecular targets is a critical step in understanding the pharmacological effects of a compound. For quinoline derivatives, a variety of targets have been identified, contributing to their diverse biological activities, including anticancer and antimicrobial effects.

A primary strategy for identifying the molecular targets of quinoline-carboxamide derivatives is phenotypic screening, where compounds are tested for their ability to produce a specific biological effect in cells or organisms. nih.gov Hits from these screens are then subjected to further studies to identify the protein(s) with which they interact. For instance, a potent antimalarial quinoline-4-carboxamide, DDD107498, was identified through a phenotypic screen against Plasmodium falciparum and subsequently found to inhibit translation elongation factor 2 (PfEF2), a novel mechanism for antimalarial drugs. nih.gov

Another approach involves designing compounds to target specific enzymes known to be involved in disease pathways. For example, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides were designed and evaluated as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a key target in cancer therapy. mdpi.com

Once a potential target is identified, biochemical and cell-based assays are employed to confirm the interaction and elucidate the mechanism of action. For quinoline-carboxamide derivatives with anticancer properties, assays such as the MTT assay are used to determine their cytotoxic effects on cancer cell lines. researchgate.net For instance, certain 2-phenyl quinoline-4-carboxamide derivatives exhibited promising anticancer activity in MTT assays. researchgate.net

In the context of antimicrobial activity, the potency of quinoline derivatives is often evaluated by determining their minimum inhibitory concentration (MIC) against various bacterial and fungal strains. For antimalarial quinoline-4-carboxamides, in vitro activity is assessed against different strains of P. falciparum. nih.gov Furthermore, cell-based assays can reveal the stage of the parasite life cycle that the compound affects.

Computational methods, particularly molecular docking, are instrumental in predicting and validating the molecular targets of this compound and its analogs. unipa.it These in silico techniques simulate the binding of a ligand to the three-dimensional structure of a protein target, predicting the binding affinity and the specific interactions involved. nih.gov

For example, molecular docking was used to predict the binding of 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one derivatives to the topoisomerase IIβ protein, suggesting a potential mechanism for their observed anticancer activity. nih.gov Similarly, docking studies of N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives with PDK1 helped to rationalize their potential to overcome chemoresistance in colorectal cancer. nih.gov These computational predictions guide further experimental validation.

Protein-Ligand Interaction Biophysical Studies (e.g., with Serum Albumins)

The interaction of drug candidates with serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), is a crucial aspect of their pharmacokinetic profile. These interactions can affect the distribution, metabolism, and efficacy of a compound. While specific biophysical studies on the interaction of this compound with serum albumins are not extensively detailed in the provided context, the general principles of protein-ligand interactions for quinoline derivatives are relevant.

Biophysical techniques such as fluorescence spectroscopy, circular dichroism, and isothermal titration calorimetry are commonly used to study these interactions. These methods can determine binding constants, the number of binding sites, and the conformational changes in the protein upon ligand binding. For quinoline-based compounds, these studies are important for understanding how they will be transported in the bloodstream and how this might influence their availability at the target site. The low plasma protein binding of some quinoline-4-carboxamides has been noted as a favorable property. nih.gov

Broader Academic and Industrial Research Applications

Applications in Coordination Chemistry

The quinoline (B57606) carboxamide structure is inherently suited for the formation of metal complexes. The nitrogen atom within the quinoline ring and the oxygen and nitrogen atoms of the carboxamide group can act as donor sites, enabling the chelation of metal ions. researchgate.netnih.gov

Quinoline derivatives are well-regarded for their potent coordinating and metal recognition abilities. nih.gov The introduction of a carboxamide group, particularly at positions that allow for the formation of a stable chelate ring with the quinoline nitrogen, enhances this property. For instance, 8-amidoquinoline derivatives are recognized as effective chelators for various metal ions, including zinc (Zn²⁺). nih.gov The chelation process often involves the deprotonation of the carboxamide group upon binding to the metal ion. nih.gov This interaction forms stable complexes, a principle that is foundational to their use in various applications. nih.gov

The ability of these compounds to selectively bind with metal ions is a key area of study. Research into multifunctional compounds often incorporates quinoline structures for their chelation properties, which can help in modulating the activity of metal ions in biological and chemical systems. nih.gov The chelation can be so effective that it enables chemical transformations on the quinoline ring itself that would otherwise be difficult to achieve, such as the iron-catalyzed allylation at the C5 position of an 8-amidoquinoline. sci-hub.se

The versatile chelating nature of quinoline carboxamides makes them excellent ligands for synthesizing coordination complexes used in catalysis. researchgate.net Ligands containing the amide functionality are ubiquitous in coordination chemistry because their electronic and steric features can be easily fine-tuned. researchgate.net

Researchers have synthesized palladium(II) complexes with quinoline carboxamide ligands. tandfonline.com These complexes are explored for their potential in catalytic processes. The stability and defined geometry of such metal complexes are crucial for their catalytic activity. tandfonline.comnih.gov The broader class of carboxamide ligands is instrumental in developing catalysts for a range of reactions, including those inspired by biological systems. researchgate.net For example, nickel complexes with specific chelate ligands are used in industrial oligomerization and hydrocyanation reactions, highlighting the industrial relevance of such coordination compounds. nih.gov The development of iron-based catalysts with tetraamido macrocyclic ligands (TAMLs) for various applications further underscores the importance of the carboxamide moiety in modern catalysis. researchgate.net

Role in Advanced Materials Science

The photophysical properties and structural versatility of quinoline carboxamides make them prime candidates for the development of advanced materials, including sensors and colorants.

Quinoline-based fluorescent probes are widely explored due to their favorable photophysical properties. crimsonpublishers.com The introduction of a carboxamide group is a common strategy to enhance water solubility, cell membrane permeability, and, most importantly, the sensing capabilities of these probes. nih.gov

A notable application is in the detection of metal ions. For example, a tetrazolo quinoline with a hydrazine (B178648) carboxamide (TQC) has been synthesized as a highly sensitive and selective fluorescent probe for aluminum ions (Al³⁺). koreascience.krkstudy.com The binding of Al³⁺ to the probe induces a visible color change from colorless to yellow and triggers a "turn-on" fluorescence response. koreascience.krkstudy.com This phenomenon is attributed to an intramolecular charge-transfer (ICT) mechanism. koreascience.krkstudy.com Similarly, 8-amidoquinoline derivatives have been successfully developed as fluorescent sensors for detecting Zn²⁺ ions in environmental and biological contexts. nih.govresearchgate.net The binding of the metal ion to the probe alters its electronic structure, leading to a significant and detectable change in its fluorescence emission. nih.govresearchgate.net

| Probe Derivative | Target Analyte | Detection Method | Key Observation | Binding Stoichiometry (Probe:Ion) |

|---|---|---|---|---|

| Tetrazolo quinoline with hydrazine carboxamide (TQC) | Al³⁺ | Fluorimetric & Colorimetric | Fluorescence turn-on, colorless to yellow color change. koreascience.krkstudy.com | 1:1. koreascience.kr |

| 8-Amidoquinoline Derivatives | Zn²⁺ | Fluorimetric | Fluorescence enhancement. nih.govresearchgate.net | 1:1. researchgate.net |

The quinoline skeleton is a known chromophore used in the synthesis of various dyes. afirm-group.comafirm-group.com While direct applications of 4-Methylquinoline-6-carboxamide as a dye are not widely documented, the principles of dye chemistry suggest its potential utility. The extended aromatic system of the quinoline ring is responsible for absorbing light in the UV-visible region.

Functional groups attached to the quinoline core, such as the carboxamide group, can act as auxochromes. Auxochromes modify the intensity and wavelength of the light absorbed by the chromophore, thereby influencing the color and other properties of the dye. Quinoline derivatives have been historically used in some cyanine (B1664457) dyes. afirm-group.comafirm-group.com More recently, research has focused on designing dyes based on quinoline and quinoxaline (B1680401) skeletons for use as visible light photoinitiators in polymerization reactions, an application at the intersection of dye chemistry and materials science. mdpi.com In this context, the quinoline structure allows for the absorption of light and the creation of an excited state necessary to initiate a chemical reaction. mdpi.com

Future Directions and Emerging Research Avenues

Advancements in Sustainable Synthesis of Quinoline (B57606) Carboxamides

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. This paradigm shift is influencing the synthesis of quinoline scaffolds, moving away from traditional methods that often require harsh conditions and toxic reagents. mdpi.com Future advancements are centered on the principles of green chemistry, aiming to improve yield, reduce waste, and utilize environmentally benign materials.

Key developments in this area include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can lead to higher yields compared to conventional heating methods. tandfonline.com The use of water as a green solvent in microwave-assisted reactions further enhances the eco-friendly nature of the synthesis. tandfonline.com

Novel Catalytic Systems: Research is focused on developing and employing reusable and non-toxic catalysts. This includes the use of solid acid catalysts like Amberlyst-15, biocatalysts such as malic acid, and metal nanoparticles (e.g., ZnO, Cu(0)) which offer high efficiency and can often be recovered and reused. tandfonline.comacs.org

Green Solvents: There is a growing trend to replace hazardous organic solvents with greener alternatives. Water, ethylene (B1197577) glycol, and aqueous PEG-400 are being explored as reaction media for quinoline synthesis, demonstrating the potential for more sustainable processes. tandfonline.comresearchgate.net

Multicomponent Reactions (MCRs): One-pot MCRs, such as the Doebner and Friedländer reactions, are being modified to be more environmentally friendly. researchgate.netmdpi.com These reactions increase efficiency by combining multiple steps into a single operation, thereby reducing solvent usage and waste generation. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Quinolines

| Feature | Traditional Methods (e.g., Skraup, Doebner-Von Miller) | Emerging Green Methods |

|---|---|---|

| Reagents | Often use strong acids (e.g., sulfuric acid), toxic oxidants | Use of milder reagents, biocatalysts, reusable catalysts mdpi.comtandfonline.com |

| Solvents | Typically rely on hazardous organic solvents | Employ green solvents like water, ethanol, or solvent-free conditions tandfonline.comresearchgate.net |

| Conditions | Frequently require harsh reaction conditions and high temperatures | Milder conditions, often accelerated by microwaves or nanocatalysts tandfonline.comacs.org |

| Efficiency | Can suffer from low yields and produce significant waste | Higher atom economy, reduced reaction times, and less hazardous waste mdpi.comtandfonline.com |

| Catalyst | Often use stoichiometric reagents that are consumed | Use of recyclable catalysts (e.g., Amberlyst-15, metal nanoparticles) tandfonline.comacs.org |

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Synthesis

Key applications of AI and ML in this field include:

Computer-Aided Synthesis Planning (CASP): AI-driven tools can perform complex retrosynthetic analysis, breaking down a target molecule into simpler, commercially available starting materials. mit.eduacs.org These programs can propose novel and efficient synthetic routes that a human chemist might overlook, leveraging vast reaction databases. nih.gov

Reaction Outcome Prediction: ML models can accurately forecast the outcomes of chemical reactions, predict yields, and identify potential side reactions. mindmapai.appresearchgate.net This predictive power minimizes trial-and-error experimentation, saving time and resources. For quinoline derivatives, ML models have been developed to predict the site selectivity of C-H functionalization, guiding chemists to the most likely reactive sites for electrophilic substitution. doaj.org

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as binding to a biological target. mdpi.com This allows for the exploration of a vast chemical space to identify novel quinoline carboxamide structures with desired activities.

Process Optimization and Automation: AI algorithms can optimize reaction conditions (e.g., temperature, catalysts, solvents) to maximize yield and purity. mindmapai.app When coupled with robotic platforms, AI can enable fully automated synthesis and high-throughput experimentation, dramatically increasing research productivity. mindmapai.app

Table 2: Applications of AI/ML in Chemical Synthesis and Design

| Application Area | Description | Impact on Quinoline Carboxamide Research |

|---|---|---|

| Retrosynthesis | AI algorithms propose step-by-step pathways to synthesize a target molecule. mit.edu | Accelerates the planning of synthetic routes for complex quinoline derivatives. nih.gov |

| Property Prediction | ML models predict physicochemical and biological properties (e.g., ADME). springernature.com | Enables early-stage filtering of candidate molecules to focus on those with drug-like properties. |

| Reaction Prediction | Models forecast the products, yields, and regioselectivity of reactions. researchgate.netdoaj.org | Optimizes synthesis by predicting the most efficient conditions and potential byproducts. mindmapai.app |

| De Novo Design | Generative models create novel molecular structures with desired features. mdpi.com | Facilitates the discovery of new quinoline carboxamide scaffolds with enhanced potency or selectivity. |

Exploration of Novel Hybrid Scaffolds and Derivatization Patterns

A prominent strategy in modern medicinal chemistry is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. frontiersin.org This approach is being actively applied to the quinoline scaffold to develop compounds with dual modes of action, enhanced potency, or the ability to overcome drug resistance. researchgate.net The functionalization and derivatization of the quinoline ring system are key to expanding its therapeutic potential. frontiersin.orgrsc.org

Emerging research in this area focuses on:

Quinoline-Based Hybrids: Scientists are synthesizing hybrids that link the quinoline core to other biologically active heterocycles. For instance, quinoline-triazole and quinoline-oxadiazole hybrids have been developed and evaluated for antitubercular activity. frontiersin.org Similarly, quinoline derivatives incorporating pyrazoline and pyrimidine (B1678525) moieties have been designed as potential reverse transcriptase inhibitors. nih.gov

Novel Derivatization: The functionalization of the quinoline ring at various positions allows for the fine-tuning of its pharmacological profile. frontiersin.org The optimization of quinoline-3-carboxamide (B1254982) derivatives, for example, has led to the identification of potent inhibitors of the epidermal growth factor receptor (EGFR). nih.govafricaresearchconnects.com Research continues to explore diverse substitution patterns to improve target binding and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: The synthesis of new derivatives is closely linked to SAR studies, which seek to understand how specific structural modifications influence biological activity. researchgate.net For quinoline-3-carboxamides (B1200007) designed as ATM kinase inhibitors, SAR studies have highlighted the importance of electron-donating groups for cytotoxicity. nih.gov

Table 3: Examples of Novel Quinoline Hybrid Scaffolds

| Hybrid Scaffold | Linked Moiety | Potential Therapeutic Application | Reference |

|---|---|---|---|

| Quinoline-Oxadiazole | 1,3,4-Oxadiazole | Antitubercular | frontiersin.org |

| Quinoline-Triazole | Triazole | Antitubercular | frontiersin.org |

| Quinoline-Pyrazoline | Pyrazoline | Anti-HIV (NNRTIs) | nih.gov |

In-depth Mechanistic Studies at the Atomic and Molecular Level

A profound understanding of how a molecule interacts with its biological target is crucial for rational drug design. Future research will increasingly rely on sophisticated computational and experimental techniques to elucidate the mechanisms of action of quinoline carboxamides at an atomic and molecular level. These in-depth studies provide critical insights that guide the optimization of lead compounds.

Key methodologies and research directions include:

Molecular Docking and Dynamics Simulations: Computational techniques like molecular docking are used to predict the binding pose of a ligand within the active site of a protein. mdpi.com For example, docking studies with quinoline-3-carboxamides have been used to investigate their selectivity for ATM kinase over other related kinases. mdpi.com Molecular dynamics (MD) simulations build upon this by simulating the movement of the protein-ligand complex over time, providing insights into the stability of the interactions. mdpi.com

Crystallography and NMR: X-ray crystallography provides a high-resolution, static snapshot of a ligand bound to its target, confirming binding modes and key interactions. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm structural features, such as the intramolecular hydrogen bonds that stabilize the conformation of quinoline-8-carboxamides. acs.org

Mechanistic Validation: These computational and structural studies are validated through biochemical and cellular assays. For instance, the mechanism of quinoline-based Topoisomerase 1 (Top1) inhibitors was validated by demonstrating their ability to trap Top1-DNA cleavage complexes in vitro and in live cells. nih.govacs.org Point mutation studies, where a specific amino acid in the target protein is changed, can further confirm the importance of a predicted interaction. nih.govacs.org

Table 4: Techniques for Mechanistic Studies of Quinoline Derivatives

| Technique | Information Provided | Example Application |

|---|---|---|

| Molecular Docking | Predicts preferred binding orientation and affinity of a ligand to its target. | Studying the selectivity of quinoline-3-carboxamides for ATM kinase. mdpi.com |

| Molecular Dynamics | Simulates the flexibility and stability of the protein-ligand complex over time. | Establishing the stability of interactions between an inhibitor and its target kinase. mdpi.com |

| X-ray Crystallography | Provides a 3D atomic structure of the ligand-protein complex. | Confirming the intramolecular hydrogen bond in quinoline-8-carboxamides. acs.org |

| Site-Directed Mutagenesis | Validates the functional importance of specific amino acid residues in binding. | Confirming the role of a specific residue (Top1-N722S) in binding a quinoline-based inhibitor. nih.govacs.org |

Q & A

Q. What stability-indicating methods assess this compound’s degradation under storage?

- Methodological Answer :

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B). Monitor via UPLC-MS for hydrolytic (amide cleavage) or oxidative (quinoline ring hydroxylation) products .

- ICH-Compliant Storage : Lyophilize in amber vials under nitrogen (4°C; desiccated). Validate shelf life via accelerated stability testing (25°C/60% RH for 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.